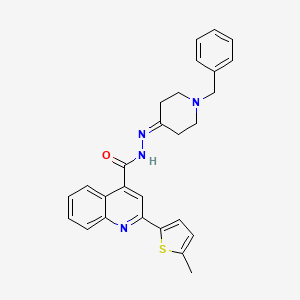![molecular formula C17H20FNO2S B4766714 N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide, also known as F13714, is a chemical compound that has gained much attention in recent years due to its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have promising results in the treatment of depression, anxiety, and other psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide involves the inhibition of serotonin reuptake in the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration results in enhanced neurotransmission and modulation of various physiological functions, including mood, anxiety, and appetite. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have a high affinity for the serotonin transporter (SERT) and a low affinity for other neurotransmitter transporters, such as dopamine and norepinephrine transporters, which may contribute to its selectivity for serotonin reuptake inhibition.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in preclinical models. In animal studies, N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to increase extracellular serotonin levels in the brain, as well as enhance serotonin-mediated neurotransmission in various brain regions. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has also been shown to reduce immobility time in the forced swim test, a behavioral test used to evaluate antidepressant-like activity. Additionally, N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze test.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its selectivity for serotonin reuptake inhibition, which may reduce the risk of adverse effects associated with non-selective neurotransmitter reuptake inhibition. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which may make it suitable for clinical development. However, one of the limitations of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its limited availability and high cost, which may hinder its widespread use in research and development.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide. One area of interest is the evaluation of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in clinical trials for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to elucidate the molecular mechanisms underlying the antidepressant and anxiolytic effects of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide, as well as its potential interactions with other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has shown potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Several studies have been conducted to evaluate the efficacy and safety of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in preclinical models, and the results have been promising. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. This mechanism of action is similar to that of other SSRIs, such as fluoxetine and sertraline, which are widely used in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-14-5-2-3-7-16(14)13-22(20,21)19-12-4-6-15-8-10-17(18)11-9-15/h2-3,5,7-11,19H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVAMIFHRTWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)
![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)

![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)
![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)

![1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)
![2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4766687.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4766705.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]](/img/structure/B4766709.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)